2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole
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Overview
Description
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features a phenylpropyl group attached to the sulfur atom, which is connected to the benzoxazole core. Benzoxazoles are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a sulfur source. One common method is the condensation of 2-aminophenol with 3-phenylpropyl bromide in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzoxazole derivatives
Scientific Research Applications
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol: A related compound with similar structural features but different functional groups
2-[(3-Phenylpropyl)sulfanyl]benzoic acid: Another similar compound with a carboxylic acid group instead of the benzoxazole ring.
Uniqueness
2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole is unique due to its benzoxazole core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
820961-83-9 |
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Molecular Formula |
C16H15NOS |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(3-phenylpropylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H15NOS/c1-2-7-13(8-3-1)9-6-12-19-16-17-14-10-4-5-11-15(14)18-16/h1-5,7-8,10-11H,6,9,12H2 |
InChI Key |
UYWBNPWMLYQSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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